Diiodosilane Enables PE-ALD Silicon Nitride Deposition at Sub-300°C, Unlocking Thermal Budget-Constrained Device Architectures
Diiodosilane (DIS) demonstrates a wide and low-temperature PE-ALD window (110°C to 300°C) for SiNₓ film deposition [1]. This is in stark contrast to chlorine-based precursors like dichlorosilane (DCS) or hexachlorodisilane (HCDS), which conventionally require thermal CVD processes at temperatures exceeding 700°C for silicon nitride formation [2].
| Evidence Dimension | Deposition Temperature Window for SiNₓ Film Formation |
|---|---|
| Target Compound Data | 110°C to 300°C |
| Comparator Or Baseline | Dichlorosilane (DCS) / Hexachlorodisilane (HCDS) baseline: > 700°C |
| Quantified Difference | Temperature reduction of at least 400°C |
| Conditions | Plasma-Enhanced Atomic Layer Deposition (PE-ALD) using N₂-H₂ plasma [1]; Thermal Chemical Vapor Deposition (CVD) baseline [2] |
Why This Matters
This quantifiable reduction in thermal budget is critical for integrating SiNₓ layers into next-generation logic and memory devices (e.g., FinFETs, 3D NAND) where high-temperature processing would damage existing sensitive materials.
- [1] Zeghouane, M., Lefevre, G., Labau, S., Hachemi, M.-B., Bassani, F., & Salem, B. (2024). Plasma-enhanced atomic layer deposition of silicon nitride thin films with different substrate biasing using Diiodosilane precursor. Materials Science in Semiconductor Processing, 184, 108851. View Source
- [2] Lee, B.-J., Choi, D.-W., & Choi, J.-W. (2022). Effect of reactive gases (NH₃/N₂) on silicon–nitride thin films deposited with diiodosilane (SiH₂I₂) precursors. Journal of the Korean Physical Society, 80(4), 311–319. View Source
